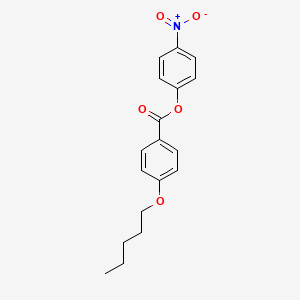
(4-nitrophenyl) 4-pentoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) 4-pentoxybenzoate is an organic compound that features a nitrophenyl group and a pentoxybenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 4-pentoxybenzoate typically involves the esterification of 4-nitrophenol with 4-pentoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) 4-pentoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-pentoxybenzoic acid.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl 4-pentoxybenzoate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-nitrophenol and 4-pentoxybenzoic acid.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) 4-pentoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) 4-pentoxybenzoate involves its interaction with molecular targets through its nitrophenyl and ester groups. The nitrophenyl group can undergo reduction or substitution reactions, while the ester group can be hydrolyzed. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenol: A phenolic compound with a nitro group, known for its use as a pH indicator and intermediate in the synthesis of paracetamol.
4-pentoxybenzoic acid: An aromatic carboxylic acid with a pentoxy group, used in organic synthesis.
Uniqueness
(4-nitrophenyl) 4-pentoxybenzoate is unique due to the combination of its nitrophenyl and pentoxybenzoate ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
50649-77-9 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C18H19NO5/c1-2-3-4-13-23-16-9-5-14(6-10-16)18(20)24-17-11-7-15(8-12-17)19(21)22/h5-12H,2-4,13H2,1H3 |
Clave InChI |
BBYMGGNRHHYGMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


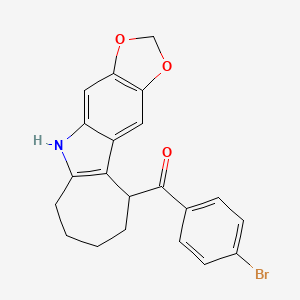
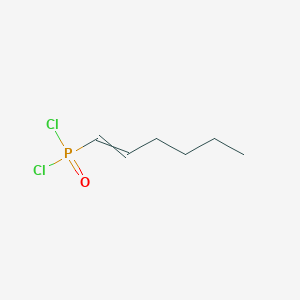
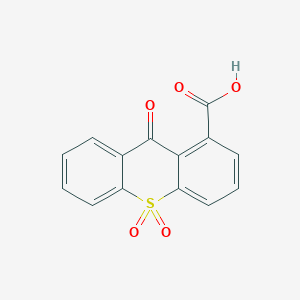
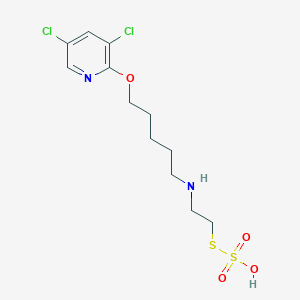
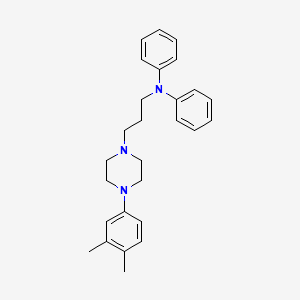
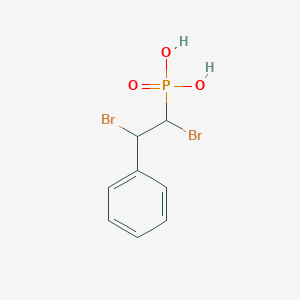

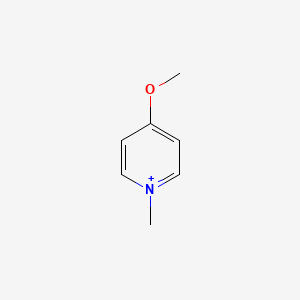
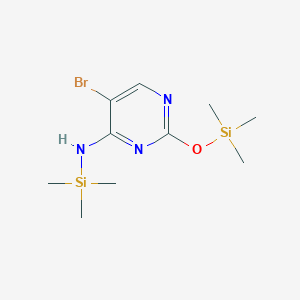
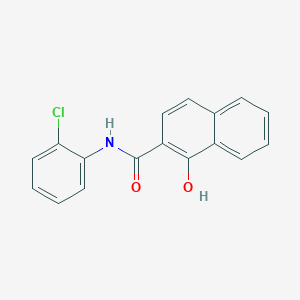
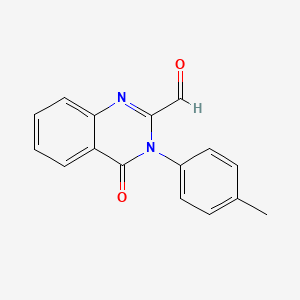
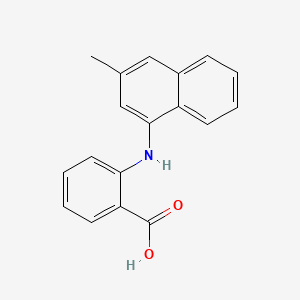
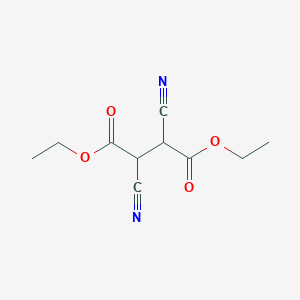
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
